

"physical and chemical properties of 1,2,4-oxadiazolidine-3,5-dione"

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Compound of Interest

Compound Name: 1,2,4-Oxadiazolidine-3,5-dione

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An In-depth Technical Guide to 1,2,4-Oxadiazolidine-3,5-dione

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1,2,4-oxadiazolidine-3,5-dione**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes available quantitative data, outlines general experimental protocols, and visualizes a key signaling pathway associated with its derivatives.

Physical and Chemical Properties

1,2,4-Oxadiazolidine-3,5-dione, with the CAS number 24603-68-7, is a five-membered heterocyclic compound.^[1] Its structure and key physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂ H ₂ N ₂ O ₃	[2]
Molecular Weight	102.05 g/mol	[2]
Melting Point	103-105 °C	[3]
Density	1.574 g/cm ³ (Predicted)	[3]
pKa	10.08 ± 0.20 (Predicted)	[4]
Boiling Point	Not available in cited sources	
Solubility	Not available in cited sources	

Structural Information:

Identifier	Value	Source(s)
IUPAC Name	1,2,4-oxadiazolidine-3,5-dione	[2]
SMILES	C1(=O)NC(=O)ON1	[2]
InChI	InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)	[2]
InChIKey	XDENVSFWQSKKLZ-UHFFFAOYSA-N	[2]

Spectroscopic Data

Detailed experimental spectra for the unsubstituted **1,2,4-oxadiazolidine-3,5-dione** are not readily available in the reviewed literature. However, characteristic spectroscopic features for the **1,2,4-oxadiazolidine-3,5-dione** core can be inferred from studies on its derivatives.

- Infrared (IR) Spectroscopy: The IR spectrum of **1,2,4-oxadiazolidine-3,5-diones** is characterized by two distinct carbonyl (C=O) absorption bands in the ranges of 1814–1837 cm^{−1} and 1738–1758 cm^{−1}.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ^1H and ^{13}C NMR data for the parent compound are not available. For substituted 3,5-diaryl-1,2,4-oxadiazoles, the carbon signals for C-3 and C-5 typically appear in the ranges of δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively.[6]
- Mass Spectrometry (MS): The mass spectrometry of 1,2,4-oxadiazoles has been studied, with fragmentation patterns being highly dependent on the nature and position of substituents. Common fragmentation pathways involve cleavage of the heterocyclic ring.[7] [8] A detailed mass spectrum and fragmentation pattern for the unsubstituted **1,2,4-oxadiazolidine-3,5-dione** are not available in the cited literature.

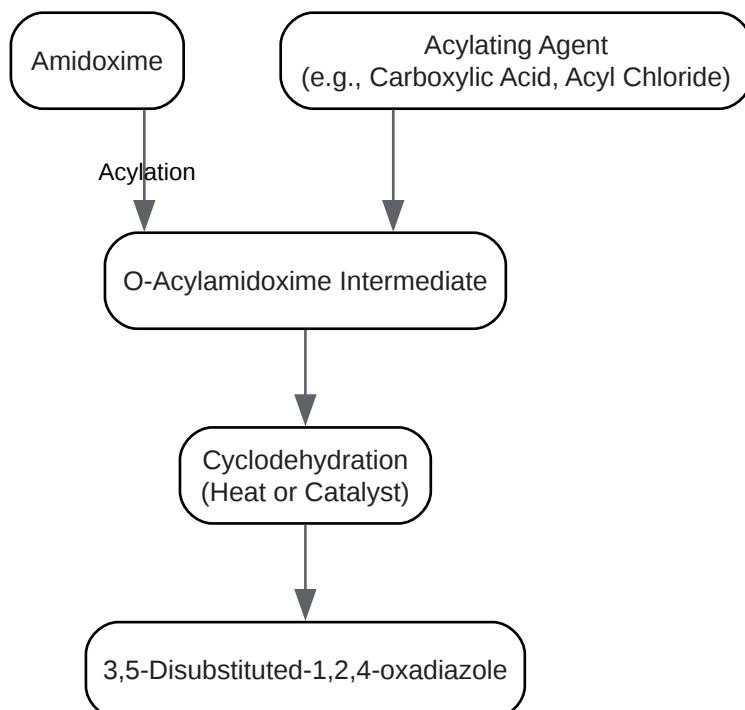
Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted **1,2,4-oxadiazolidine-3,5-dione** are not extensively described in the available literature. However, general synthetic strategies for 3,5-disubstituted-1,2,4-oxadiazoles are well-documented and typically involve two main routes:

Cyclization of Amidoximes

This is the most common method for synthesizing 1,2,4-oxadiazole derivatives. The general workflow involves the acylation of an amidoxime followed by a cyclodehydration reaction.[9][10] [11]

General Workflow for Amidoxime Cyclization:



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Amidoxime cyclization workflow for 1,2,4-oxadiazole synthesis.

One-pot syntheses have been developed where the O-acylamidoxime intermediate is not isolated. These methods often utilize activating agents for the carboxylic acid, such as carbodiimides (e.g., EDC·HCl), or are carried out in the presence of a base in a suitable solvent.[10][12]

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with a nitrile. While a viable route, it can be complicated by the potential for the nitrile oxide to dimerize.[10]

Due to the lack of a specific, detailed protocol for the parent compound, researchers should adapt these general methodologies, potentially starting from hydroxyurea and an oxaryl derivative, with careful optimization of reaction conditions.

Reactivity and Stability

The reactivity of the 1,2,4-oxadiazole ring is influenced by its reduced aromaticity and the presence of a weak N-O bond.

- Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo rearrangements to form other heterocyclic systems upon heating or irradiation with UV light.
- Hydrolysis: The stability of the **1,2,4-oxadiazolidine-3,5-dione** ring to hydrolysis is not well-documented for the parent compound, but it is known to be stable in the presence of organic acids like trifluoroacetic acid.[\[5\]](#)
- Reactivity of Carbonyl Groups: The two carbonyl groups in the ring are expected to be susceptible to nucleophilic attack, although specific reactions for the parent dione are not detailed in the literature.

Biological Activity and Signaling Pathways

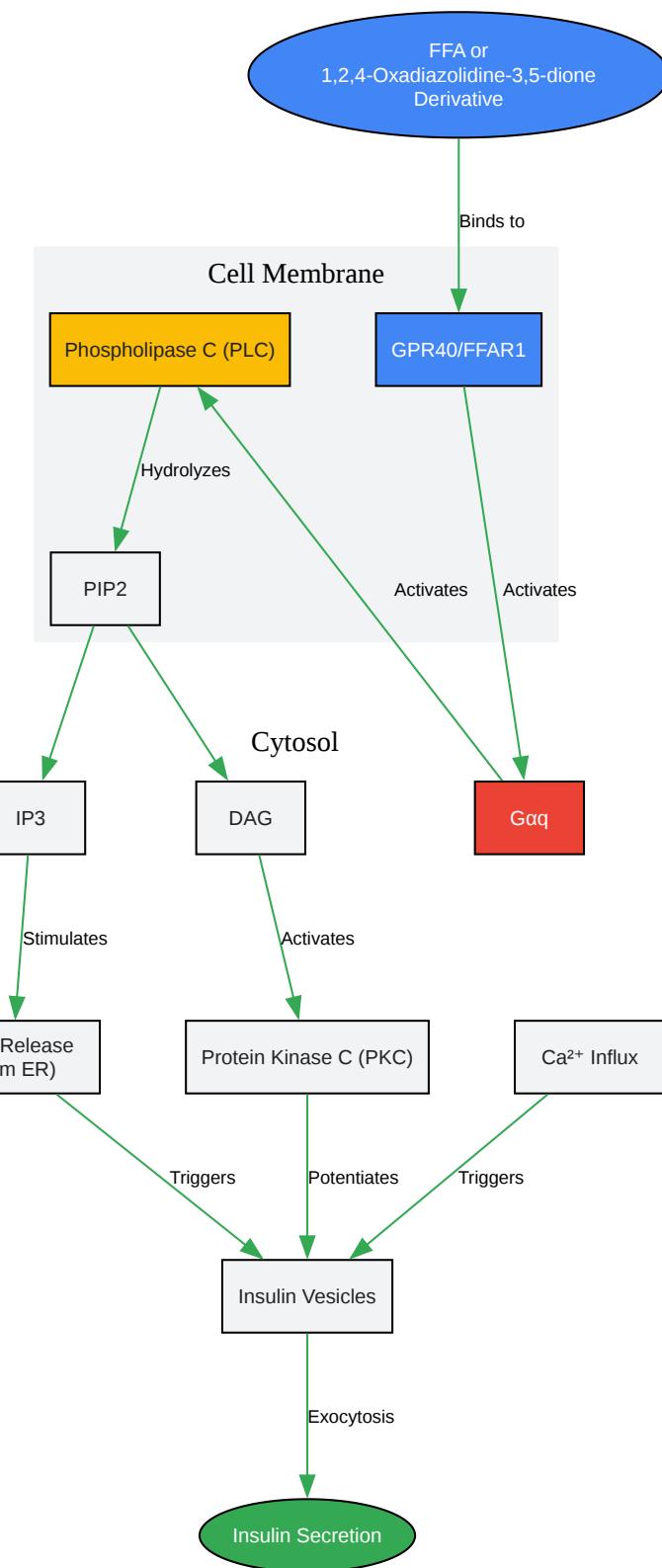
While the biological activity of the unsubstituted **1,2,4-oxadiazolidine-3,5-dione** is not extensively studied, a number of its derivatives have shown significant promise, particularly as antihyperglycemic agents for the treatment of type 2 diabetes.[\[13\]](#)[\[14\]](#)[\[15\]](#)

These derivatives are believed to exert their effects through the activation of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[\[5\]](#) GPR40 is primarily expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion.[\[5\]](#)

GPR40 Signaling Pathway

The activation of GPR40 by agonists, such as certain **1,2,4-oxadiazolidine-3,5-dione** derivatives, initiates a signaling cascade that leads to enhanced insulin secretion. This pathway is a key area of interest for the development of new anti-diabetic drugs.

GPR40 Signaling Cascade in Pancreatic β -cells:



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GPR40 signaling pathway in pancreatic β -cells.

Upon ligand binding, GPR40 activates the G_{αq} subunit of its associated G-protein.[16][17] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][17] IP₃ stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium, along with the action of PKC, promotes the exocytosis of insulin-containing vesicles, leading to enhanced insulin secretion.[7] [17] Some studies also suggest that GPR40 can signal through G_s, leading to an increase in intracellular cAMP, which also contributes to insulin secretion.[16]

Conclusion

1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic scaffold with established physical and chemical properties. While detailed experimental data for the parent compound is limited in the public domain, the study of its derivatives has revealed significant potential in drug discovery, particularly in the context of type 2 diabetes through the modulation of the GPR40 signaling pathway. Further research into the synthesis, reactivity, and biological activity of the unsubstituted core and novel derivatives is warranted to fully explore the therapeutic potential of this chemical class.

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References

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. 1,2,4-Oxadiazolidine-3,5-dione | C₂H₂N₂O₃ | CID 333085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-OXADIAZOLIDINE-3,5-DIONE CAS#: 24603-68-7 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. proteopedia.org [proteopedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,2,4-Oxadiazolidine-3,5-dione;hydrate | 112831-05-7 | Benchchem [benchchem.com]
- 16. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
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